Chamaejasmin
Description
Natural Occurrence and Botanical Sources of Chamaejasmin
This compound is found in certain plant species, although its isolation and purification from natural sources can be challenging due to its low abundance and complex structure. ontosight.ai
Stellera chamaejasme L., a perennial herb belonging to the Thymelaeaceae family, is a well-known primary botanical source of this compound. nih.govmedchemexpress.commagtechjournal.comdovepress.comchemfaces.com This plant is widely distributed in high-altitude regions of Nepal, Northeastern India, and Southwestern China. nii.ac.jp The roots of Stellera chamaejasme L. have been extensively used in traditional Chinese medicine. magtechjournal.comdovepress.com this compound, along with several related biflavonoids such as neothis compound A and B, isothis compound (B113418) A and B, and chamaejasmenin A, B, and D, has been isolated from the roots of this plant. magtechjournal.comresearchgate.net
Beyond Stellera chamaejasme L., this compound has also been reported in other botanical sources, including Enkleia siamensis and Enkleia malaccensis. nih.gov Additionally, isothis compound, a related biflavonoid structurally similar to this compound, has been found in Brackenridgea zanguebarica and Ormocarpum kirkii. nih.gov The genus Wikstroemia, which also belongs to the Thymelaeaceae family, contains biflavonoids, and this compound has been identified in Wikstroemia dolichantha. researchgate.netnih.gov
The following table summarizes some botanical sources of this compound and related biflavonoids:
| Compound Name | Primary Botanical Sources |
| This compound | Stellera chamaejasme L. nih.govmedchemexpress.commagtechjournal.comdovepress.comchemfaces.com, Enkleia siamensis nih.gov, Enkleia malaccensis nih.gov, Wikstroemia dolichantha researchgate.netnih.gov |
| Isothis compound | Stellera chamaejasme L. magtechjournal.comresearchgate.net, Brackenridgea zanguebarica nih.gov, Ormocarpum kirkii nih.gov |
| Neothis compound A | Stellera chamaejasme L. magtechjournal.comresearchgate.net |
| Neothis compound B | Stellera chamaejasme L. magtechjournal.comresearchgate.net |
| Chamaejasmenin A | Stellera chamaejasme L. magtechjournal.comresearchgate.net |
| Chamaejasmenin B | Stellera chamaejasme L. magtechjournal.comresearchgate.net |
| Chamaejasmenin D | Stellera chamaejasme L. magtechjournal.com |
Stellera chamaejasme L. as a Primary Source
Classification and Structural Context within Biflavonoids
This compound is classified as a biflavonoid, which are a class of flavonoids composed of two monoflavonoid residues. ontosight.aimdpi.comsemanticscholar.orgmdpi.com These two monomeric units are linked either directly or via a linear linker. mdpi.comsemanticscholar.org Over 592 biflavonoids have been structurally elucidated, and they are broadly categorized into two main groups: C-C type and C-linear fragments-C type, based on the presence of an atom in the linker between the two residues. mdpi.comsemanticscholar.orgmdpi.comresearchgate.net
This compound's chemical structure consists of two 4H-1-benzopyran-4-one units, connected through a single bond. ontosight.ai It possesses several hydroxyl groups. ontosight.ai The stereochemistry of this compound is specified as (2R,2'R,3S,3'S)-rel-. ontosight.ai Biflavonoids, including this compound, are formed through the oxidative coupling of flavonoid units. d-nb.info this compound is specifically described as a C-3/C-3''-biflavanone, indicating the linkage positions between the two flavanone (B1672756) units. researchgate.netnih.gov
Historical Context of Research on this compound
Biflavonoids, as a class, have been known for nearly a century, with the first biflavonoid, ginkgetin, isolated from yellow ginkgo leaves in 1929. nih.gov Research into this compound specifically has progressed with the in-depth study of its primary botanical source, Stellera chamaejasme L. magtechjournal.com Early studies focused on the isolation and structural elucidation of various compounds from this plant. For instance, Niwa's group isolated isothis compound A, neothis compound A, chamaejasmenin A, and this compound from Stellera chamaejasme L. magtechjournal.com The structure of this compound was first determined by Hirata's group in 1984, although the full stereochemistry between C-3 and C-3'' was not initially established. researchgate.net Subsequent research by other groups, such as Huang et al. and Feng et al., further elucidated its structure. researchgate.net The continued investigation into Stellera chamaejasme L. has led to the identification of numerous flavonoids, including biflavanones, highlighting the plant's rich chemical diversity and the ongoing academic interest in compounds like this compound. magtechjournal.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQBLQALVMHBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for Isolation, Purification, and Structural Elucidation
Extraction Techniques for Chamaejasmin
The initial step in isolating this compound involves extracting the target compounds from the plant matrix. The choice of solvent and extraction method significantly influences the yield and purity of the crude extract.
Commonly, the dried and pulverized plant material, particularly the root of Stellera chamaejasme, is subjected to solvent extraction. Methanol (B129727) (MeOH) is frequently employed for initial extraction nii.ac.jp. For instance, a methanol extract from S. chamaejasme root was concentrated and then partitioned between ethyl acetate (B1210297) (EtOAc) and water. The EtOAc fraction was further partitioned between n-hexane and 90% MeOH/H2O, with the 90% MeOH/H2O fraction being used for subsequent purification nii.ac.jp.
Another effective solvent for extracting this compound is anhydrous ethanol (B145695). Studies have demonstrated that extracting Stellera chamaejasme root powder with anhydrous ethanol at 50 °C for 10 hours can yield a brown solid extract, with reported yields of approximately 11% from dry root powder asianpubs.orgasianpubs.org. Dichloromethane (B109758) (DCM) and ethanol (EtOH) have also been used for extraction from S. chamaejasme roots and aerial parts at room temperature for 24 hours, with ethanol generally yielding higher extracts due to its greater polarity mdpi.com.
To enhance extraction efficiency and yield, various optimized procedures have been developed. Ultrasonic extraction is a notable technique, utilizing solvents such as ethyl acetate, acetone (B3395972), or methanol. For example, ultrasonic extraction with ethyl acetate or acetone at 30°C to 55°C for 30-50 minutes, repeated three times, has been reported to yield crude extracts containing 5% to 10% this compound chromone (B188151) (a related compound) google.com. Methanol ultrasonic extraction can result in an extraction rate of 18% to 25% for the crude extract google.com. Supercritical fluid extraction (SFE) using CO2 has also been optimized for Stellera chamaejasme, with optimal conditions reported as an extracting pressure of 49 MPa, an extracting temperature of 15 °C, a resolution pressure of 43 MPa, and a resolution temperature of 6.25°C, achieving an actual extract rate of 3.7534% researchgate.net.
Table 1: Common Solvent-Based Extraction Parameters for this compound
| Solvent | Temperature (°C) | Duration | Yield (Approx.) | Source Material | Reference |
| Anhydrous Ethanol | 50 | 10 hours | 11% | S. chamaejasme root | asianpubs.orgasianpubs.org |
| Ethanol (EtOH) | Room Temp. | 24 hours | 10.5-13.6% | S. chamaejasme root/aerial parts | mdpi.com |
| Dichloromethane (DCM) | Room Temp. | 24 hours | 3.0-3.6% | S. chamaejasme root/aerial parts | mdpi.com |
| Methanol (MeOH) | Not specified | Not specified | Not specified | S. chamaejasme root | nii.ac.jp |
| Ethyl Acetate/Acetone (Ultrasonic) | 30-55 | 30-50 min (x3) | 5-10% (this compound chromone) | S. chamaejasme root | google.com |
Solvent-Based Extraction Approaches
Chromatographic Separation and Purification Strategies
Following extraction, crude this compound extracts undergo a series of chromatographic steps to achieve high purity.
Silica (B1680970) gel column chromatography is a foundational technique for the initial separation of this compound from complex extracts. After partitioning, fractions (e.g., 90% MeOH/H2O fraction) are subjected to silica gel column chromatography, often employing stepwise gradient elution with solvent systems like CH2Cl2, CH2Cl2-MeOH (e.g., 90:10, 85:15, 80:20), and CH2Cl2-MeOH-H2O (e.g., 6:4:1) nii.ac.jp. Silica gel (230–400 mesh) and Sephadex LH-20 gel (25–100 μM mesh) are commonly used adsorbents nih.gov. Sephadex LH-20 column chromatography, often with methanol or methanol-dichloromethane mixtures, is also widely applied for further fractionation and purification nih.govmdpi.comacs.org. Medium Pressure Liquid Chromatography (MPLC) can be utilized as an intermediate purification step, often with C18 columns and gradient systems (e.g., 40–100% MeOH–H2O) nii.ac.jpmdpi.com.
High-Performance Liquid Chromatography (HPLC) is indispensable for the fine purification and quantification of this compound. Analytical HPLC is used to monitor purification progress and determine purity.
Table 2: Representative HPLC Conditions for this compound and Related Compounds
| Column Type | Dimensions (mm) | Particle Size (µm) | Mobile Phase | Flow Rate (mL/min) | Detector | Wavelength (nm) | Reference |
| Tianhe Kromasil C18 | 200 × 4.6 | 5 | Methanol + Water (79:21, v/v) | 1 | UV | 239 | asianpubs.orgasianpubs.org |
| Agilent Poroshell 120 EC-C18 | 100 × 2.1 | 2.7 | Gradient elution (Aqueous solution with 1 mM formic acid/Organic solution with 1 mM formic acid) | 0.4 | MS/MS | Not specified | umich.edu |
| ODS | 250 × 10 | Not specified | 70% CH3CN (aq.) | 2.0 | UV | 254 | mdpi.com |
For instance, a Shimadzu LC-10A liquid chromatograph equipped with a Tianhe Kromasil C18 column (200 mm × 4.6 mm, 5 µm) and a SPD-10A UV detector set at 239 nm has been employed for determining the content of related compounds, using methanol + water (79 + 21 by volume) as the eluting solvent at a constant flow of 1 mL/min asianpubs.orgasianpubs.org. For the simultaneous determination of several flavonoids, including Chamaejasmine (B1198549), an Agilent Poroshell 120 EC-C18 column (2.1 × 100 mm, 2.7 µm) with gradient elution at a flow rate of 0.4 mL/min and detection using multiple reaction monitoring in positive ionization mode (UPLC-MS/MS) has been validated umich.edu.
For obtaining larger quantities of purified this compound, semi-preparative and preparative chromatographic techniques are employed. Semi-preparative HPLC allows for the isolation of target compounds from complex mixtures with high purity researchgate.netthermofisher.com. A semi-preparative SunFire C18 column (100 × 19 mm, 5 µm) with a Waters 2489 UV/Vis detector has been used for the separation and purification of Chamaejasmine and other related compounds, achieving purities typically ranging from 90-99% researchgate.net. Another example includes the use of an INNO C18 column (10 µm particle size, 10 mm × 250 mm) with UV detection at 254 nm and a flow rate of 2 mL/min, utilizing a gradient solvent system of 0.1% formic acid-acetonitrile/0.1% formic acid-water mdpi.com.
In cases of highly complex mixtures, a hybrid methodology combining semi-preparative HPLC with high-speed counter-current chromatography (HSCCC) has proven effective for purifying Chamaejasmine, daphnoretin, isopimpinellin, and neothis compound A, achieving high purities (e.g., Chamaejasmine at 98.91%) researchgate.netnih.govresearchgate.net. This combined approach leverages the complementary properties of both techniques to efficiently purify target bioactive compounds with varying polarities and physicochemical characteristics nih.gov.
Structural Elucidation
Once purified, the chemical structure of this compound is elucidated using advanced spectroscopic techniques. Two-dimensional Nuclear Magnetic Resonance (2D NMR) analyses, including COSY, HSQC, HMBC, and NOESY, are crucial for determining the connectivity and spatial arrangement of atoms nii.ac.jpnih.gov. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS or HR-MS) provides precise molecular weight information, confirming the molecular formula nii.ac.jpnih.gov. Additionally, techniques like UV, IR, and optical rotation measurements contribute to the full characterization of the isolated compound nii.ac.jp. For chiral compounds, TDDFT (Time-Dependent Density Functional Theory) calculations of 13C chemical shifts and ECD (Electronic Circular Dichroism) spectra can be used to determine absolute configurations nii.ac.jp.
Counter-Current Chromatography (CCC) for Biflavonoid Isolation
Counter-Current Chromatography (CCC), often referred to as High-Speed Counter-Current Chromatography (HSCCC), is a powerful support-free liquid-liquid chromatographic technique. It operates on the principle of partitioning target compounds between two immiscible liquid phases, eliminating issues like irreversible adsorption and denaturation associated with solid absorbents mdpi.comaocs.org. This method is particularly well-suited for the preparative isolation of natural products, including biflavonoids, due to its high sample capacity and relatively low solvent consumption aocs.org.
This compound has been successfully isolated from extracts of Stellera chamaejasme using HSCCC, often in combination with semi-preparative high-performance liquid chromatography (HPLC) researchgate.netnih.gov. This combined approach has yielded this compound with high purity, reported at 98.91% researchgate.netnih.gov.
Table 1: Purity of this compound Isolated by Combined Chromatography
| Compound | Isolation Method | Purity (%) | Source Plant |
| This compound | Ultrafiltration-LC-MS + Semi-preparative HPLC + HSCCC | 98.91 | Stellera chamaejasme |
The selection of an appropriate two-phase solvent system is crucial for effective CCC separation. For the isolation of similar prenylated biflavonoids, solvent systems such as n-hexane–ethyl acetate–methanol–water (3.5:5:3.5:5, v/v) have been optimized mdpi.comnih.gov. Optimal operational parameters, including a flow rate of 2.0 mL·min−1 and a revolution speed of 800 rpm, have been reported to achieve high purities for related biflavonoids mdpi.com.
Ultrafiltration-Based Screening and Isolation
Ultrafiltration-based screening, often coupled with liquid chromatography-mass spectrometry (UF-LC-MS), provides an efficient and rapid method for identifying and isolating specific ligands, including this compound, from complex natural extracts researchgate.netnih.govresearchgate.netmdpi.com. This technique leverages the specific binding affinity between potential active ligands and target proteins mdpi.com.
The general workflow involves combining a ligand mixture (e.g., a plant extract) with a receptor protein. After incubation, ultrafiltration is performed to separate unbound compounds from those bound to the receptor. The bound ligands are then dissociated and analyzed by LC-MS mdpi.com. This approach significantly enhances efficiency by eliminating the need to separate inactive compounds, thereby streamlining the discovery and isolation of bioactive substances researchgate.netnih.gov. This compound, among other compounds, has been detected and screened from Stellera chamaejasme extracts using UF-LC-MS researchgate.net.
Spectroscopic and Spectrometric Characterization Methods
Once isolated, the structural elucidation of this compound relies on a suite of advanced spectroscopic and spectrometric techniques, each providing complementary information about its molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure, connectivity, and stereochemistry of organic compounds jchps.comnih.govresearchgate.net. For complex natural products like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed. These include:
¹H-NMR : Provides information about the different types of protons and their chemical environments jchps.com.
¹³C-NMR : Reveals the carbon skeleton and different carbon environments mdpi.comnii.ac.jp.
Correlation Spectroscopy (COSY) : Identifies protons that are spin-coupled to each other.
Heteronuclear Single Quantum Coherence (HSQC) : Correlates proton and directly bonded carbon atoms mdpi.comnii.ac.jp.
Heteronuclear Multiple Bond Correlation (HMBC) : Provides information on long-range correlations between protons and carbons, crucial for establishing connectivity across quaternary carbons and ring systems mdpi.comnii.ac.jp.
For compounds like this compound, which possess chiral centers, NMR data, particularly ¹³C chemical shifts, can be used in conjunction with computational methods (e.g., TDDFT calculations) to assign relative configurations nii.ac.jp. The comparison of experimental and calculated NMR data helps in confirming the proposed structure and its stereochemical features nii.ac.jp.
High-Resolution Mass Spectrometry (HR-MS) is critical for accurately determining the molecular formula of a compound fda.govlibretexts.orgyoutube.comepfl.ch. Unlike low-resolution mass spectrometry, HR-MS provides exact mass measurements to several decimal places, which is precise enough to distinguish between compounds with the same nominal mass but different elemental compositions (isobaric compounds) fda.govlibretexts.orgyoutube.com.
For this compound, its molecular formula is C₃₀H₂₂O₁₀ nih.gov. This precise formula is typically confirmed through HR-MS analysis, which measures the mass-to-charge ratio (m/z) of ions with high accuracy. The exact mass obtained from HR-MS allows for the elucidation of the molecular formula and can also be used for library searching in non-targeted screening fda.gov.
Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique measures the absorption of UV or visible light by a sample, providing insights into its electronic transitions and the presence of chromophores technologynetworks.commdpi.commeasurlabs.com. For biflavonoids like this compound, the UV-Vis spectrum can indicate the presence of conjugated systems, aromatic rings, and hydroxyl groups characteristic of flavonoid structures mdpi.com. The position and intensity of absorption bands are dependent on the molecular structure and can be used for identification and quantitative analysis mdpi.commeasurlabs.com.
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths encyclopedia.pub. The vibrational modes of different bonds within this compound's structure (e.g., hydroxyl groups, carbonyl groups, aromatic C-H stretches) will absorb IR radiation at characteristic frequencies, providing a unique "fingerprint" that aids in structural confirmation.
Chiroptical methods, particularly Electronic Circular Dichroism (ECD) spectroscopy, are essential for determining the absolute configuration of chiral molecules encyclopedia.pubrsc.orgmdpi.com. ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light as a function of wavelength, corresponding to electronic transitions encyclopedia.pub. Since enantiomers exhibit mirror-image ECD spectra, this technique can definitively assign the absolute stereochemistry of chiral centers encyclopedia.pubmdpi.com.
For biflavonoids, including this compound, ECD spectroscopy is a powerful tool for stereochemical assignment. The absolute configurations of related prenylated biflavonoids, such as podoverines B and C, have been elucidated by comparing their experimental ECD spectra with those calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TDDFT) mdpi.comnih.gov. These calculations predict the ECD spectrum for different possible configurations, and the best match with the experimental spectrum confirms the absolute configuration nii.ac.jpencyclopedia.pubrsc.orgmdpi.com.
X-ray Crystallography for Solid-State Structure Confirmation
X-ray crystallography is an experimental science dedicated to determining the atomic and molecular structure of crystalline materials libretexts.org. This powerful analytical technique, often referred to as single-crystal X-ray diffraction (SCXRD), is crucial in chemistry, materials science, biology, and physics for precisely mapping the arrangement of atoms within a crystal wikipedia.org. The method relies on the principle that when a beam of incident X-rays interacts with the ordered atomic array of a crystal, it diffracts in specific directions, producing a unique pattern of reflections libretexts.orgwikipedia.org. By meticulously measuring the angles and intensities of these diffracted X-rays, crystallographers can generate a three-dimensional electron density map of the crystal libretexts.orgwikipedia.orgyoutube.com. This map, in turn, reveals the precise positions of atoms, their chemical bonds, and other structural details, including crystallographic disorder libretexts.orgyoutube.com.
Application in Natural Product Chemistry
In the realm of natural product chemistry, X-ray crystallography provides pivotal information for the structural elucidation of newly isolated compounds and the absolute structure determination of chiral molecules clemson.edu. For compounds like this compound, a naturally occurring biflavonoid, confirming its intricate structure is essential for understanding its properties and potential biological activities aps.org. While this compound itself is a biflavonoid with a complex structure consisting of two flavonoid units aps.org, X-ray crystallographic analysis has been instrumental in determining the absolute configurations of related compounds, such as various guaiane-type sesquiterpenoids (e.g., stelleraterpenoids and stelleranoids) isolated from Stellera chamaejasme L., the same plant species from which this compound is derived aps.orgresearchgate.net. This technique complements other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) by providing unambiguous confirmation of molecular geometry and stereochemistry in the solid state researchgate.net.
Typical Crystallographic Data and Findings
A successful X-ray crystallography experiment yields a wealth of detailed structural data. This typically includes:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice.
Space Group: The symmetry elements present within the crystal, which dictate how the unit cells are arranged in three-dimensional space libretexts.orgwikipedia.orgucl.ac.uk. There are 230 possible space groups in three dimensions wikipedia.org.
Atomic Coordinates: The precise three-dimensional positions of each atom within the unit cell.
Bond Lengths and Angles: Interatomic distances and angles, which provide critical insights into the nature of chemical bonds and molecular conformation aps.orgresearchgate.netresearchgate.net.
Intermolecular Interactions: Details about hydrogen bonding, van der Waals forces, and other non-covalent interactions that influence crystal packing and solid-state properties.
For this compound, such data would confirm its specific arrangement of two 4H-1-benzopyran-4-one units and the positions of its hydroxyl groups, which are crucial for its potential biological activities aps.org. Although specific experimental X-ray crystallographic data (e.g., unit cell parameters, space group, detailed bond lengths, and angles) for this compound (PubChem CID: 155320) were not directly available in the current search results, the technique is routinely applied to complex natural products to provide definitive structural confirmation.
Challenges and Importance
The primary challenge in X-ray crystallography is often the production of a high-quality single crystal of the material, which must be sufficiently large (typically >0.1 mm in all dimensions), pure, and free from imperfections wikipedia.orgyoutube.com. Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is collected and processed libretexts.orgyoutube.com. The interpretation of this data, often involving complex computational methods, leads to the construction of the molecular structure libretexts.org.
Despite the challenges, X-ray crystallography remains one of the most reliable and powerful techniques for structural analysis youtube.com. It has been fundamental in advancing various scientific fields, from determining the size of atoms and types of chemical bonds to revealing the structures of complex biological molecules libretexts.org. For natural products like this compound, X-ray crystallography provides the ultimate validation of their molecular architecture, which is indispensable for further studies into their chemical reactivity, stability, and potential therapeutic applications.
Chemical Synthesis and Semisynthesis of Chamaejasmin and Its Analogues
Biomimetic Synthetic Routes to dl-Chamaejasmin
The first chemical synthesis of dl-chamaejasmin (CID 155320), a structurally unique 3,3'-biflavanone, was achieved in 2005 through a biomimetic strategy nih.govplantaedb.com. This pioneering synthesis was inspired by proposed biogenetic pathways involving radical dimerization. The key steps of this biomimetic route are summarized in the table below.
| Step | Description | Reagents/Conditions | Yield (for methyl-protected intermediate) |
|---|---|---|---|
| 1 | Reductive Dimerization | Trimethyl ether derivatives of 3-iodonaringenin (cis + trans), metallic lanthanum, refluxing THF | 10% plantaedb.com |
| 2 | Global Demethylation | BBr₃, CH₂Cl₂ | Not specified for final product |
The synthesis commenced with trimethyl ether derivatives of 3-iodonaringenin, which underwent a metallic lanthanum-mediated reductive dimerization in refluxing tetrahydrofuran (B95107) (THF) nih.govplantaedb.com. This crucial step, which mimics a biogenetic radical dimerization, resulted in the formation of the methyl-protected biflavanone intermediate, albeit in a modest 10% yield plantaedb.com. Subsequent global demethylation of this intermediate was accomplished using boron tribromide (BBr₃) in dichloromethane (B109758) (CH₂Cl₂) to yield dl-chamaejasmin nih.govplantaedb.com. This approach established a general biomimetic (reductive) radical dimerization strategy applicable to the synthesis of other 3,3'-biflavonoids nih.govplantaedb.com.
Total Synthesis Strategies for Chamaejasmin
The biomimetic synthesis described above represents a significant achievement in the total synthesis of dl-chamaejasmin, being the first chemical synthesis reported nih.govplantaedb.com. This route effectively constructs the complex biflavanone core from simpler precursors. Professor Yu-Lin Li, a prominent synthetic organic chemist, is also recognized for his contributions to the total synthesis of "chamaejasmine type of flavone" compounds, highlighting broader efforts in this area. While the literature extensively details the biomimetic approach as the primary total synthesis, the overarching goal of total synthesis is to provide access to these natural products and their analogues for further study and potential applications.
Semisynthetic Approaches to this compound Derivatives
This compound is naturally found in the roots of Stellera chamaejasme L., from which it can be extracted using methods such as ethanol (B145695) extraction. While this compound itself is a natural product, the concept of semisynthesis involves chemically modifying a naturally occurring compound to produce new derivatives with altered or enhanced properties. The available literature primarily focuses on the isolation of this compound and its naturally occurring analogues from plant sources. For instance, 7,7′′-di-O-methylthis compound (an isomer of Chamaejasmenin A, CID 71728343) has been isolated from Ormocarpum kirkii. This compound B (CID 21676273) and Chamaejasmenin C (CID not available) are also natural biflavones isolated from Stellera chamaejasme. While these are derivatives, their preparation is typically through isolation rather than direct semisynthetic modification of this compound itself. The literature does not extensively detail explicit semisynthetic approaches where this compound is used as a starting material for chemical modification to yield new derivatives. However, the presence of various natural analogues suggests potential sites for such modifications.
Development of Synthetic Analogues for Structure-Activity Probing
The development of synthetic analogues plays a crucial role in understanding the structure-activity relationships (SAR) of natural products like this compound and in optimizing their biological activities. This compound and its related biflavonoids exhibit a wide array of pharmacological activities, including antiviral, antibacterial, anti-inflammatory, and potential antitumor and antimalarial properties nih.gov. These intriguing biological profiles make this compound and its analogues attractive targets for synthetic exploration aimed at developing new therapeutic agents nih.gov.
Studies on naturally occurring analogues provide valuable insights into SAR. For example, 7,7′′-di-O-methylthis compound has demonstrated cytotoxicity against various drug-resistant cancer cell lines, including CCRF-CEM and CEM/ADR5000 leukemia cells, with IC₅₀ values of 3.58 µM and 5.69 µM, respectively. This suggests that specific methylation patterns can significantly influence biological activity. The substitution of a methyl group in the this compound structure was identified as a prerequisite for the observed activity in this derivative.
Another natural analogue, this compound B, isolated from Stellera chamaejasme, has shown anti-cancer properties by suppressing cell proliferation, promoting G0/G1 phase cell cycle arrest, and inducing cell differentiation in mouse melanoma cells (B16F0 and B16F10). Chamaejasmenin C, also from Stellera chamaejasme, exhibits nematicidal activity against Bursaphelenchus mucronatus (LC₅₀ = 3.1 μM) and Bursaphelenchus xylophilus (LC₅₀ = 2.7 μM).
| Compound Name | Source/Type | Key Biological Activity | Relevant Structural Features/Notes |
|---|---|---|---|
| This compound | Natural product (from Stellera chamaejasme) | Antiviral, antibacterial, anti-inflammatory, potential antitumor, antimalarial nih.gov | Unique 3,3'-biflavanone structure nih.gov |
| 7,7′′-di-O-methylthis compound (Chamaejasmenin A isomer) | Natural analogue (from Ormocarpum kirkii) | Cytotoxic to drug-resistant cancer cell lines (e.g., CCRF-CEM, CEM/ADR5000) | Methylation at 7,7'' positions |
| This compound B | Natural analogue (from Stellera chamaejasme) | Suppresses melanoma cell proliferation, induces cell cycle arrest and differentiation | Natural biflavone |
| Chamaejasmenin C | Natural analogue (from Stellera chamaejasme) | Nematicidal activity against Bursaphelenchus mucronatus and Bursaphelenchus xylophilus | Natural biflavone |
Preclinical Pharmacological Investigations and Molecular Mechanisms of Action
In Vitro and In Vivo Anticancer Activity Studies (Non-Human Models)
Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions
Modulation of Multidrug Resistance (MDR) Phenotypes in Cancer Cells
Chamaejasmin B (CHB), a major active component isolated from Stellera chamaejasme L., has demonstrated notable activity against multidrug resistance (MDR) in cancer cells, both in vitro and in vivo. wikipedia.orgwikipedia.orgfishersci.ca MDR is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to multiple chemotherapeutic agents, often with different structures and mechanisms of action. wikipedia.orgfishersci.ca
Studies have shown that CHB is potent against not only sensitive human cancer cell lines but also their corresponding MDR sublines, which exhibit high resistance to conventional chemotherapeutic agents such as doxorubicin (B1662922) (DOX), paclitaxel (B517696) (TAX), vincristine (B1662923) (VCR), and 5-fluorouracil (B62378) (5-FU). wikipedia.orgfishersci.ca The average resistant factor (RF) for CHB across various cell lines was reported to be low, at 1.26, indicating its sustained effectiveness even in resistant cell populations. wikipedia.orgwikipedia.orgfishersci.ca
The underlying mechanisms of CHB's anti-MDR effect are primarily linked to its ability to induce cell cycle arrest and apoptosis. Specifically, CHB has been shown to induce G0/G1 cell cycle arrest and apoptosis in both sensitive (KB) and resistant (KBV200) cancer cell lines. wikipedia.orgwikipedia.orgfishersci.ca This apoptosis is dependent on the activation of caspase 9 and caspase 3. wikipedia.orgwikipedia.org Furthermore, CHB treatment leads to an elevation of the Bax/Bcl-2 ratio, an attenuation of mitochondrial membrane potential (ΔΨm), and the release of cytochrome c and apoptosis-inducing factor from mitochondria into the cytoplasm. wikipedia.orgwikipedia.orgfishersci.cafishersci.ca These findings suggest that CHB exerts its anti-MDR effect by initiating a mitochondria-dependent intrinsic apoptosis pathway. wikipedia.orgwikipedia.orgfishersci.cafishersci.ca
In Vivo Efficacy Studies in Animal Xenograft Models
The promising in vitro anti-MDR activity of this compound B has been further corroborated by in vivo efficacy studies using animal xenograft models. CHB demonstrated favorable anti-MDR activity in xenograft mouse models established with KB and KBV200 cancer cells. wikipedia.orgwikipedia.orgfishersci.ca
In the VCR-resistant KBV200 xenograft model, CHB exhibited significant anticancer activity. For instance, at a dose of 2 mg/kg, the tumor growth inhibition rate (IR) was 69.06%, with a tumor-to-control ratio (%T/C) of 48.29%. wikipedia.org Similarly, in the VCR-sensitive KB xenograft model, CHB (2 mg/kg) resulted in an IR of 65.06% and a %T/C of 36.44%. wikipedia.org These results highlight CHB's effectiveness in inhibiting tumor growth in both sensitive and drug-resistant in vivo settings. wikipedia.org
Beyond multidrug resistance, CHB has also shown efficacy in other cancer xenograft models. In mouse xenograft models of murine melanoma (B16F0 and B16F10 cells), CHB inhibited tumor growth and induced tumor apoptosis. wikipedia.orgwikipedia.org The tumor growth inhibition rates were dose-dependent, with CHB-treated groups showing substantial reductions: 69.25% (1.5 mg/kg) and 90.38% (3.0 mg/kg) for B16F0 tumors, and 60.38% (1.5 mg/kg) and 72.94% (3.0 mg/kg) for B16F10 tumors. wikipedia.orgwikipedia.org
In these melanoma models, CHB also suppressed cell proliferation and promoted cell cycle arrest at the G0/G1 phase in B16F0 cells. wikipedia.orgwikipedia.org Furthermore, it inhibited the wound closure, invasion, and migration of both B16F0 and B16F10 cells. wikipedia.orgwikipedia.org The mechanism involved an increase in reactive oxygen species (ROS) levels and a decrease in mitochondrial membrane potential (ΔΨm), ultimately leading to apoptosis in these melanoma cells. wikipedia.orgwikipedia.org
The following table summarizes the in vivo efficacy of this compound B in xenograft models:
| Xenograft Model | CHB Dose (mg/kg) | Tumor Growth Inhibition Rate (IR) | Tumor-to-Control Ratio (%T/C) | Reference |
| KB (VCR-sensitive) | 2 | 65.06% | 36.44% | wikipedia.org |
| KBV200 (VCR-resistant) | 2 | 69.06% | 48.29% | wikipedia.org |
| B16F0 Melanoma | 1.5 | 69.25% | Not specified | wikipedia.orgwikipedia.org |
| B16F0 Melanoma | 3.0 | 90.38% | Not specified | wikipedia.orgwikipedia.org |
| B16F10 Melanoma | 1.5 | 60.38% | Not specified | wikipedia.orgwikipedia.org |
| B16F10 Melanoma | 3.0 | 72.94% | Not specified | wikipedia.orgwikipedia.org |
Anti-inflammatory and Immunomodulatory Activities
This compound possesses significant anti-inflammatory and immunomodulatory properties, as demonstrated in various preclinical studies. researchgate.netfishersci.sescilit.comciteab.comciteab.comdermatologytimes.comguidetopharmacology.org
Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, TNF-α, iNOS, COX-2)
This compound has been shown to inhibit the production of key inflammatory mediators. This compound isolated from Schinus molle fruits, for instance, demonstrated the ability to inhibit leukotriene B4 (LTB4) production in rat peritoneal polymorphonuclear leukocytes with an IC50 value of 29.8 μM. citeab.com LTB4 is a potent lipid mediator involved in inflammation. wikipedia.orgnih.govctdbase.org
Mast Cell Degranulation Inhibition
Mast cells play a crucial role in allergic and inflammatory responses through the release of various mediators upon degranulation. This compound has been identified as a potent inhibitor of mast cell degranulation. fishersci.sescilit.comcmdm.tw
In in vitro studies using RBL-2H3 cells (a rat basophilic leukemia mast cell line), chamaejasmine (B1198549), particularly when isolated from Wikstroemia dolichantha, most potently inhibited DNP-specific IgE-induced β-hexosaminidase release, a common marker for mast cell degranulation. fishersci.sescilit.comcmdm.tw This inhibitory effect on β-hexosaminidase release indicates its potential to suppress immediate allergic reactions mediated by mast cells. fishersci.secmdm.tw
Suppression of Atopic Dermatitis-like Responses in Animal Models
The anti-inflammatory and anti-allergic properties of this compound translate into significant therapeutic potential for skin inflammatory conditions, such as atopic dermatitis (AD). Studies in animal models have demonstrated its efficacy in suppressing AD-like responses. fishersci.secmdm.tw
In an SKH-1 hairless mouse model of 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis, topical administration of 0.5% chamaejasmine significantly attenuated the clinical symptoms of dermatitis. fishersci.secmdm.tw These improvements included reductions in itching, dryness, erythema (redness), and edema (swelling). fishersci.secmdm.tw
Histological analyses of skin tissues from these mice further supported the macroscopic observations, showing a significant reduction in dermal thickness and decreased mast cell infiltration in the dermis following chamaejasmine treatment. fishersci.secmdm.tw Moreover, chamaejasmine inhibited DNCB-induced increases in total interleukin-4 (IL-4) and immunoglobulin E (IgE) levels in serum, both of which are key biomarkers and mediators in atopic diseases. fishersci.secmdm.tw The treatment also improved skin barrier function and increased epidermis moisture, addressing critical aspects of AD pathophysiology. fishersci.secmdm.tw These collective findings suggest this compound as a promising therapeutic agent for atopic diseases. fishersci.secmdm.tw
Antioxidant Properties and Mechanisms
Extracts from Stellera chamaejasme L. roots, which contain this compound, have demonstrated strong antioxidant activity, particularly against peroxyl radicals (ROO•). citeab.comdermatologytimes.com For instance, the ethanol (B145695) extract of S. chamaejasme roots (EtOH-R) was found to be highly potent in scavenging peroxyl radicals, with an IC50 value of 0.90 ± 0.07 µg/mL. citeab.comdermatologytimes.com This indicates its ability to neutralize harmful free radicals, which are implicated in oxidative stress and various chronic diseases. citeab.com The antioxidant activity observed in these extracts is attributed, in part, to the presence of flavonoids like chamaejasmine. citeab.com
The ability of this compound to scavenge free radicals and mitigate oxidative stress suggests its potential application in conditions related to oxidative damage and inflammation. researchgate.net
Structure Activity Relationship Sar Studies of Chamaejasmin and Its Derivatives
Elucidation of Pharmacophoric Requirements for Specific Biological Activities
Chamaejasmin exhibits a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and notable antitumor properties researchgate.netmedchemexpress.com. Its cytotoxic activity has been demonstrated against various human cancer cell lines, such as KB, MCF-7, and NCI-H187 researchgate.net. Additionally, this compound has shown antimalarial efficacy against Plasmodium falciparum, with an IC50 value of 2.32 μg/mL researchgate.net.
While specific pharmacophoric models for this compound itself are still being elucidated, general insights from studies on other biflavonoids provide valuable context. For instance, pharmacophore maps for certain biflavonoid allosteric inhibitors have identified key features, including two hydrogen bond acceptors, two hydrogen bond donors, and one lipophilic region. Critical structural elements for their allosteric inhibition were found to be the 5',8''-linkage between the two flavone (B191248) units and a hydroxyl group at the 4'-position researchgate.net. Given that this compound is a 3,3″-linked biflavonoid, the presence of these types of linkages and hydroxyl groups is likely crucial for its own activity mdpi.com.
Impact of Structural Modifications on Potency and Selectivity
Structural modifications to this compound and its biflavonoid derivatives significantly influence their biological potency and selectivity. Comparative studies of biflavones isolated from Stellera chamaejasme highlight this impact:
Cytotoxic Activity: Sikokianin D, a biflavone structurally related to this compound, demonstrated potent cytotoxic activities against Bel-7402 and A549 tumor cell lines, with IC50 values of 1.29 ± 0.21 μM and 0.75 ± 0.25 μM, respectively nih.gov. In comparison, this compound itself exhibited an IC50 value of 4.72 μM against MDA-MB-231 breast cancer cells nih.gov.
Methylation Effects: Methylation of hydroxyl groups can alter activity. For example, 7,7″-di-O-methylthis compound showed an IC50 of 7.76 μM against MDA-MB-231 cells, indicating a reduction in cytotoxic potency compared to unmethylated this compound (IC50 4.72 μM) nih.gov. This suggests that the free hydroxyl groups at positions 7 and 7″ are important for optimal activity.
Linkage Position: The nature and position of the linkage between the two flavonoid units are critical. Biflavonoids with a 3,3″-linkage, such as this compound, have shown the capacity to inhibit cancer cell growth. In contrast, 6,8″-linked biflavonoids (e.g., agathisflavone) exhibited no cytotoxic activity, and 3′,8″-linked biflavonoids (e.g., amentoflavone, ginkgetin) were associated with liver and renal cell impairment mdpi.com.
The following table summarizes some reported activities of this compound and a related derivative, illustrating the impact of structural differences:
Table 1: Cytotoxic Activity of this compound and a Methylated Derivative
| Compound Name | Linkage Type | Cell Line | IC50 (μM) | Reference |
| This compound | 3,3″-bi- | MDA-MB-231 | 4.72 | nih.gov |
| 7,7″-di-O-methylthis compound | 3,3″-bi- | MDA-MB-231 | 7.76 | nih.gov |
Stereochemical Influences on Bioactivity
Stereochemistry plays a significant role in the biological activity of complex natural products like this compound. This compound is characterized by its (2R,2'R,3S,3'S)-rel- stereochemistry researchgate.net. It has been reported as a mixture of (-) and (+) forms, with a 68:32 ratio, suggesting the existence of different enantiomers researchgate.netresearchgate.net. The dl-chamaejasmine form possesses a trans-trans configuration at the C-2/C-3 and C-2′/C-3′ positions, with variations in absolute stereochemistry at C-2′ and C-3′ researchgate.net.
While direct comparative data on the biological activities of isolated enantiomers of this compound are limited in the provided information, studies on related spirobiflavonoids highlight the importance of stereochemistry. For instance, genkwanol B, genkwanol C, and stelleranol, which are stereoisomers, demonstrated potent anti-RSV activity, whereas neothis compound B, another biflavonoid, did not researchgate.net. This suggests that specific spatial arrangements of functional groups, dictated by stereochemistry, are crucial for receptor binding and subsequent biological effects. Further research into the individual enantiomers of this compound would provide more precise insights into their distinct bioactivities.
Development of SAR Models for Predictive Analysis
The development of SAR models for predictive analysis involves leveraging computational techniques to understand and forecast the biological activity of compounds based on their chemical structures. These models utilize statistical methods, machine learning algorithms, and sophisticated predictive modeling to analyze historical and current data, identifying patterns that correlate structural features with biological outcomes.
While the general principles of predictive analytics are well-established and applied across various fields of drug discovery, specific, detailed SAR models developed solely for this compound and its biflavonoid derivatives are not extensively detailed in the provided literature. However, the existing data on structural modifications and their impact on potency (as discussed in Section 5.2) provide foundational information for future computational modeling efforts. Such models could predict the activity of novel this compound derivatives, prioritize synthesis targets, and further elucidate the precise pharmacophoric requirements for specific biological targets.
Analytical Chemistry of Chamaejasmin in Complex Biological and Botanical Matrices
Quality Control and Standardization Methods for Chamaejasmin-Containing Extracts
The quality control and standardization of this compound-containing extracts are crucial to ensure their consistency, efficacy, and safety, particularly given the complex nature of botanical matrices. Standardization encompasses a range of measures applied throughout the manufacturing process, from raw material to final product, to achieve reproducible quality eijppr.com. This involves the application of various analytical techniques and the establishment of specific parameters for evaluation.
Key Analytical Techniques
Modern analytical chemistry plays a pivotal role in the standardization of this compound and its related compounds within botanical extracts. Several advanced chromatographic and spectrometric methods are employed for the qualitative and quantitative analysis of these complex mixtures:
High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for the quantification of specific components in this compound extracts. For instance, it has been utilized to determine the concentration of 1,5-diphenyl-1-pentanone, identified as a major insecticidal component in Stellera chamaejasme ethanol (B145695) extracts. Quantification is typically performed using a standard curve method asianpubs.orgasianpubs.org.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) : This highly sensitive and selective method is invaluable for the simultaneous determination and quantification of this compound and other related flavonoids in complex biological and botanical samples. A validated UPLC-MS/MS method has been developed for the simultaneous determination of five key flavonoids—stelleranol, chamaechromone, neothis compound A, this compound, and isothis compound (B113418)—in rat plasma following oral administration of Stellera chamaejasme extract umich.edu. The method typically involves chromatographic separation on a C18 column with gradient elution, and detection is achieved using multiple reaction monitoring (MRM) in positive ionization mode umich.edu.
Rapid-Resolution Liquid Chromatography-Diode Array Detection (RRLC-DAD) and Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF/MS) : This combined approach is effective for the isolation and comprehensive characterization of multiple constituents present in the root of Stellera chamaejasme L. It allows for the rapid identification and structural elucidation of various flavonoids, coumarins, diterpenes, and lignans (B1203133) within the extract nih.gov.
Gas Chromatography-Mass Spectrometry (GC/MS) : While this compound itself is a flavonoid, GC/MS has been used to analyze the components of Stellera chamaejasme extracts obtained via supercritical fluid extraction (SFE), identifying compounds such as squalene, 9,12-octadecadienoic acid (Z,Z)-, and n-hexadecanoic acid researchgate.net.
Marker Compounds and Quantitative Standardization
this compound
Stelleranol
Chamaechromone
Neothis compound A
Isothis compound
The content of these specific compounds is determined to ensure batch-to-batch consistency and to correlate with the biological activity of the extract umich.edu. Additionally, other components like 1,5-diphenyl-1-pentanone, a major insecticidal ingredient, are quantified in specific preparations, such as this compound soluble liquid, with reported concentrations around 0.39% asianpubs.orgasianpubs.org.
Method Validation and Research Findings
The analytical methods used for quality control must be rigorously validated to ensure their reliability, accuracy, and precision. For the UPLC-MS/MS method used to quantify this compound and related flavonoids, validation parameters typically include:
Specificity : Ensuring the method accurately distinguishes the target analytes from other components in the matrix.
Linearity : Demonstrating a proportional relationship between analyte concentration and detector response over a defined range.
Sensitivity : Determining the lower limit of quantification (LLOQ), which for the five flavonoids (including this compound) in rat plasma ranged from 0.51 to 0.64 ng/mL umich.edu.
Accuracy : Assessing how close measured values are to the true concentrations. For this compound, accuracy ranged from -11.79% to 9.21% umich.edu.
Precision : Evaluating the reproducibility of the measurements, both within a single day (intra-day) and across multiple days (inter-day). Intra-day and inter-day precision for this compound were reported to be less than 10.2% umich.edu.
Recovery : Measuring the efficiency of the extraction process. Mean absolute recoveries for this compound were between 88.44% and 93.77% at different quality control (QC) levels umich.edu.
Matrix Effect : Assessing the influence of co-eluting matrix components on the ionization of the analytes. Matrix effects for this compound were found to be between 80.48% and 99.83%, indicating no significant matrix interference umich.edu.
Stability : Evaluating the stability of the analytes under various storage conditions (e.g., room temperature, long-term storage at -40 °C, freeze-thaw cycles, post-preparation storage) umich.edu.
An example of validation data for this compound and related flavonoids using UPLC-MS/MS is presented below:
| Compound | Linearity (r) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Mean Absolute Recovery (%) | Matrix Effect (%) |
| Stelleranol | ≥ 0.9956 | 0.64 | < 10.2 | < 10.2 | -11.79 to 9.21 | 83.84 - 97.32 | 80.48 - 99.83 |
| Chamaechromone | ≥ 0.9956 | 0.53 | < 10.2 | < 10.2 | -11.79 to 9.21 | 87.41 - 98.93 | 80.48 - 99.83 |
| Neothis compound A | ≥ 0.9956 | 0.5275 | < 10.2 | < 10.2 | -11.79 to 9.21 | 81.26 - 97.14 | 80.48 - 99.83 |
| This compound | ≥ 0.9956 | 0.58 | < 10.2 | < 10.2 | -11.79 to 9.21 | 88.44 - 93.77 | 80.48 - 99.83 |
| Isothis compound | ≥ 0.9956 | 0.51 | < 10.2 | < 10.2 | -11.79 to 9.21 | 80.16 - 94.15 | 80.48 - 99.83 |
Note: Data derived from a UPLC-MS/MS method validation for flavonoids in rat plasma, providing insights into the analytical rigor applied to this compound and related compounds umich.edu.
General Quality Control Parameters for Extracts
Physical Parameters : This includes macroscopic and microscopic examination, determination of moisture content, ash value, extractive value, appearance, clarity, viscosity, pH, disintegration time, friability, hardness, flowability, flocculation, sedimentation, and settling rate eijppr.comslideshare.net.
Chemical Parameters : Involves limit tests for impurities, general chemical tests, and assays for total content of certain compound classes eijppr.com.
Microbiological Parameters : Assessment of total viable microbial count, total mold count, and presence of specific objectionable microorganisms eijppr.com.
By integrating these advanced analytical techniques with comprehensive validation and general quality control parameters, the standardization of this compound-containing extracts can be effectively achieved, leading to consistent and reliable products.
Biosynthesis and Metabolic Pathways of Chamaejasmin
Elucidation of Chamaejasmin Biosynthetic Pathway in Plants
The biosynthesis of this compound, as a biflavonoid, is rooted in the well-established phenylpropanoid pathway, which serves as the foundational metabolic route for a wide array of plant secondary metabolites, including flavonoids mdpi.comnih.govbiotech-asia.orgoup.comnih.govmdpi.comtuscany-diet.netresearchgate.net. This pathway initiates with the deamination of the amino acid phenylalanine, a process catalyzed by Phenylalanine Ammonia-Lyase (PAL), leading to the formation of cinnamic acid oup.commdpi.comnih.govmdpi.comfrontiersin.org. Cinnamic acid is subsequently hydroxylated to p-coumaric acid by Cinnamate 4-hydroxylase (C4H) oup.comnih.govmdpi.com. The p-coumaric acid is then converted into p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL) mdpi.comtuscany-diet.netresearchgate.net.
The flavonoid biosynthesis pathway branches off from the phenylpropanoid pathway with the action of Chalcone (B49325) Synthase (CHS) mdpi.comtuscany-diet.netfrontiersin.org. CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, followed by intramolecular cyclization, to yield naringenin (B18129) chalcone mdpi.comtuscany-diet.net. Naringenin chalcone is then isomerized by Chalcone Isomerase (CHI) to form (2S)-naringenin, a flavanone (B1672756) tuscany-diet.net. Flavanones serve as key intermediates and are further modified by enzymes such as Flavanone 3-hydroxylase (F3H) to produce dihydroflavonols, including dihydrokaempferol, dihydroquercetin, and dihydromyricetin, which represent crucial branch points in flavonoid diversification mdpi.commdpi.comresearchgate.net.
As a biflavonoid, this compound is characterized by the dimerization of two flavonoid units medchemexpress.commedchemexpress.comfrontiersin.org. While the general flavonoid pathway provides the monomeric flavonoid precursors, the precise enzymatic steps and mechanisms responsible for the stereoselective coupling and subsequent modifications that lead to the complex biflavonoid structure of this compound are areas requiring further detailed elucidation. This dimerization likely involves specific coupling enzymes that facilitate the linkage of two flavonoid molecules, possibly through oxidative coupling reactions, a common mechanism for forming dimeric natural products.
Identification of Key Enzymes and Genes Involved in Flavonoid Biosynthesis Leading to this compound
The biosynthesis of this compound relies on a network of enzymes and their corresponding genes within the phenylpropanoid and flavonoid pathways. These enzymes catalyze specific reactions that convert primary metabolites into the complex flavonoid structures that can then dimerize to form biflavonoids. Key enzymes identified in the general flavonoid biosynthesis pathway, which are prerequisite for this compound formation, include:
Cinnamate 4-hydroxylase (C4H) : A cytochrome P450 monooxygenase, C4H hydroxylates cinnamic acid to p-coumaric acid oup.comnih.govmdpi.com.
4-Coumarate:CoA Ligase (4CL) : This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA, which is a direct precursor for flavonoid biosynthesis mdpi.comtuscany-diet.netresearchgate.net.
Chalcone Synthase (CHS) : As the first pathway-specific enzyme, CHS is pivotal in synthesizing the chalcone scaffold, naringenin chalcone, from p-coumaroyl-CoA and malonyl-CoA mdpi.comtuscany-diet.netfrontiersin.org.
Chalcone Isomerase (CHI) : CHI facilitates the stereospecific isomerization of chalcones to flavanones, such as (2S)-naringenin, by closing the C-ring mdpi.comtuscany-diet.net.
Flavanone 3-hydroxylase (F3H) : This enzyme catalyzes the hydroxylation of flavanones to dihydroflavonols, which are critical intermediates for various flavonoid subclasses mdpi.commdpi.comresearchgate.net.
Beyond these structural genes, the regulation of flavonoid biosynthesis is orchestrated by various transcription factors. Studies have identified members of the MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families as crucial regulators that control the spatial and temporal expression of structural genes in the flavonoid pathway biotech-asia.orgnih.govresearchgate.net. These transcription factors often interact to form a complex (MYB-bHLH-WD40 complex) that precisely modulates gene expression nih.gov.
Table 1: Key Enzymes and Genes in Flavonoid Biosynthesis Relevant to this compound
| Enzyme/Gene Abbreviation | Full Name | Catalyzed Reaction/Role | Pathway Association |
| PAL | Phenylalanine Ammonia-Lyase | Deamination of phenylalanine to cinnamic acid; often a rate-limiting step. oup.commdpi.comtuscany-diet.netnih.govmdpi.comfrontiersin.org | Phenylpropanoid Pathway |
| C4H | Cinnamate 4-hydroxylase | Hydroxylation of cinnamic acid to p-coumaric acid. oup.comnih.govmdpi.com | Phenylpropanoid Pathway |
| 4CL | 4-Coumarate:CoA Ligase | Ligation of p-coumaric acid to coenzyme A, forming p-coumaroyl-CoA. mdpi.comtuscany-diet.netresearchgate.net | Phenylpropanoid Pathway |
| CHS | Chalcone Synthase | Condensation of p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone; first committed step in flavonoid biosynthesis. mdpi.comtuscany-diet.netfrontiersin.org | Flavonoid Pathway |
| CHI | Chalcone Isomerase | Isomerization of naringenin chalcone to (2S)-naringenin (a flavanone). mdpi.comtuscany-diet.net | Flavonoid Pathway |
| F3H | Flavanone 3-hydroxylase | Hydroxylation of flavanones to dihydroflavonols (e.g., dihydrokaempferol, dihydroquercetin, dihydromyricetin). mdpi.commdpi.comresearchgate.net | Flavonoid Pathway |
| MYB, bHLH, WD40 | Transcription Factors (various) | Regulate the expression of structural genes involved in flavonoid biosynthesis, influencing the accumulation of these compounds. biotech-asia.orgnih.govresearchgate.net | Regulatory |
Transcriptomic Analysis of this compound-Producing Plants
Transcriptomic analysis, particularly through large-scale RNA sequencing (RNA-Seq), has been instrumental in identifying genes involved in secondary metabolite biosynthesis in medicinal plants like Stellera chamaejasme L. researchgate.net. Such studies provide insights into the molecular mechanisms underlying the production of compounds like this compound.
A de novo transcriptome analysis performed on the flowers of S. chamaejasme yielded a comprehensive dataset comprising 32,216 unigenes researchgate.net. Of these, 21,355 unigenes were identified as putative homologs to annotated sequences in public protein databases, indicating their potential functional roles researchgate.net. Functional classification of these active genes revealed their predominant involvement in metabolic processes and the biosynthesis of secondary metabolites researchgate.net.
Specifically, this transcriptomic survey identified 19 candidate genes encoding 11 structural enzymes directly involved in the flavonoid biosynthesis pathway within S. chamaejasme researchgate.net. Furthermore, the analysis led to the discovery of several regulatory genes, including members of the MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families, which are known to control the expression of genes in flavonoid biosynthesis researchgate.net. This transcriptomic data serves as a valuable resource for understanding the genetic basis of flavonoid biosynthesis in S. chamaejasme and can facilitate further functional genomic studies researchgate.net.
Metabolic Profiling and Intermediates Analysis
Metabolic profiling, or metabolomics, involves the comprehensive analysis of metabolites within a biological system to understand the metabolic status and identify key intermediates in biosynthetic pathways avatars-project.de. For this compound, such analysis aims to characterize the various precursors and related compounds present in Stellera chamaejasme L. that contribute to its formation.
Techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-MS) are commonly employed for non-targeted metabolite profiling, enabling the detection and identification of numerous low-abundance compounds, including sugars, amino acids, and various intermediates avatars-project.de. While specific metabolic profiling studies exclusively detailing the unique intermediates leading directly to this compound's biflavonoid structure are not extensively detailed in the provided search results, the broader analysis of S. chamaejasme extracts has revealed the presence of a variety of chemical components researchgate.net. These include flavones, diterpenes, coumarins, and lignans (B1203133), which were simultaneously detected and identified or tentatively identified researchgate.net.
The classification of this compound as a biflavonoid implies that its biosynthesis involves the dimerization of two flavonoid units medchemexpress.commedchemexpress.comfrontiersin.org. Therefore, metabolic profiling efforts would ideally focus on identifying the specific flavonoid monomers that serve as direct precursors and any unique intermediates formed during their coupling. Further research utilizing advanced metabolomic approaches could provide a more detailed map of the intermediates and the precise branching points in the pathway that lead to the distinct biflavonoid structure of this compound.
Future Research Directions and Translational Potential
Identification of Novel Molecular Targets and Signaling Networks
Future research is crucial for comprehensively elucidating the full spectrum of molecular targets and intricate signaling networks modulated by chamaejasmin. Current studies indicate that this compound exerts its biological effects through various pathways, particularly in the context of its antitumor activity. It has been shown to induce cellular apoptosis and autophagy, processes critical for eliminating abnormal cells chem960.comnih.gov. This induction is associated with the activation of the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, where this compound increases AMPK phosphorylation and concurrently decreases mTOR phosphorylation in a concentration-dependent manner nih.gov. The activation of AMPK is understood to be partly responsible for the observed increases in cellular apoptosis and autophagy nih.gov.
Furthermore, investigations into related compounds, such as this compound B, highlight the compound's ability to influence multiple signaling pathways, leading to a reduction in malignant characteristics of cancer cells uni.lu. This compound has been observed to induce G0-G1 cell cycle arrest by regulating the mRNA levels of cell cycle-related genes and to increase reactive oxygen species (ROS) levels, which subsequently leads to apoptosis via a mitochondrial-mediated pathway uni.lu. In human breast cancer cells (MDA-MB-231), this compound has been shown to inhibit proliferation, induce G2/M phase arrest, and promote apoptosis fishersci.nl. Its mechanism in these cells involves the induction of WAF1/p21 and KIP1/p27 proteins, along with a decrease in cyclins A and B1 fishersci.nl. Additionally, this compound has been found to inhibit the nuclear translocation and phosphorylation of NF-κB, while activating IKKα and IKKβ fishersci.nl.
Network pharmacology approaches applied to Stellera chamaejasme extracts, which contain this compound, suggest the involvement of biological processes such as oxidative stress, cell proliferation, cell cycle regulation, cell invasion, and cell migration. The MAPK pathway has been identified as a crucial signaling cascade, with key genes including HRAS, PRKCB, MAPK9, CCND1, and TP53. Moreover, this compound has been investigated for its interaction with tubulin protein, demonstrating cytotoxicity against various cancer cell lines and an ability to increase β-tubulin expression. Future studies should aim to systematically map these interactions, potentially employing advanced proteomic and genomic techniques to identify novel, previously uncharacterized targets and to delineate the precise cascade of events following this compound exposure. This comprehensive understanding will be instrumental in developing more targeted and effective therapeutic strategies.
Rational Design and Synthesis of Next-Generation this compound Analogues
The complex biflavonoid structure of this compound (C30H22O10) presents a fertile ground for the rational design and synthesis of next-generation analogues. The objective of such endeavors is to enhance the compound's therapeutic index by improving its potency, selectivity, and pharmacokinetic properties, including solubility and metabolic stability. Rational drug design principles, which involve understanding the structure-activity relationships (SAR) and binding mechanisms, are critical in this process.
By systematically modifying the core scaffold of this compound, researchers can explore how specific structural changes impact its interaction with identified molecular targets. For instance, understanding how this compound binds to and affects tubulin protein can guide the design of analogues with improved tubulin-modulating activity. The general approach of rational design involves computational modeling, molecular docking, and in silico screening to predict the most promising modifications before proceeding with chemical synthesis. This iterative process aims to create compounds with optimized pharmacological profiles, potentially overcoming limitations such as low aqueous solubility (logS = -5.466) and moderate lipophilicity (logP = 3.659) observed for this compound. The discovery of other cytotoxic compounds from Stellera chamaejasme, such as guaiane-type sesquiterpenes like this compound A, also suggests the potential for exploring diverse structural classes derived from the same plant for novel lead compounds.
Exploration of Synergistic Effects with Other Phytochemicals or Therapeutic Agents
A significant area for future research involves investigating the synergistic effects of this compound when combined with other phytochemicals or conventional therapeutic agents. Natural products, including flavonoids like this compound, are known for their multi-target activity, and combinations often lead to enhanced therapeutic outcomes by simultaneously modulating different pathways or targets.
Stellera chamaejasme, the source plant of this compound, contains a rich array of bioactive compounds, including various flavonoids, coumarins, lignans (B1203133), and diterpenoids. This inherent chemical diversity within the plant itself suggests a natural basis for synergistic interactions. For example, the anti-multidrug resistance (MDR) effects observed with this compound B indicate its potential to improve the efficacy of existing chemotherapeutic drugs, particularly in overcoming drug resistance, a major challenge in cancer treatment.
Future studies should focus on systematic in vitro and in vivo combination assays to identify optimal synergistic pairings. This could involve combining this compound with other isolated compounds from S. chamaejasme or with established drugs used in oncology, anti-inflammatory therapies, or other relevant disease areas. The rationale is that such combinations could allow for lower doses of individual agents, potentially reducing side effects while maintaining or enhancing therapeutic efficacy.
Development of Advanced Delivery Systems for Preclinical Research
The development of advanced delivery systems is critical for translating this compound into viable therapeutic agents, particularly given the common challenges associated with natural products, such as poor solubility, limited stability, and suboptimal bioavailability. This compound's physicochemical properties, including its low aqueous solubility, underscore the need for innovative formulation strategies.
Future preclinical research should explore various advanced delivery platforms to improve this compound's pharmacokinetic profile and enhance its targeted delivery to specific tissues or cells. These systems could include:
Nanoparticles: Polymeric nanoparticles, lipid-based nanoparticles, and albumin-bound nanoparticles can encapsulate this compound, improving its solubility, protecting it from degradation, and enabling sustained or targeted release.
Micelles: Polymeric micelles can solubilize hydrophobic compounds like this compound, forming stable colloidal dispersions suitable for intravenous administration.
Prodrugs: Chemical modification of this compound to form prodrugs that are inactive in vitro but release the active compound in vivo can improve bioavailability, reduce toxicity, or enhance targeting.
Self-microemulsifying drug delivery systems (SMEDDS): These systems have shown promise for other flavonoids by enhancing oral bioavailability and sustained release.
The successful preclinical development of such delivery systems will be crucial for optimizing this compound's therapeutic potential, allowing for more effective and controlled exposure to target sites, and ultimately facilitating its progression towards clinical evaluation.
Applications in Agricultural Science and Biopesticide Development
This compound and extracts from its source plant, Stellera chamaejasme, hold significant promise for applications in agricultural science, particularly in the development of biopesticides. Stellera chamaejasme has a long-standing reputation for its insecticidal properties and has been traditionally used as a natural pesticide.
Research has demonstrated that a soluble liquid formulation containing this compound exhibits potent insecticidal activity against key agricultural pests such as Aphis craccivora (cowpea aphid) and Pieris rapae (cabbage white butterfly). The median lethal concentration (LC50) values for this formulation were 26.9 mg L-1 against Aphis craccivora and 38.6 mg L-1 against Pieris rapae after 24 hours of treatment. Furthermore, the soluble liquid demonstrated good stability, retaining its insecticidal activity even after extended storage at elevated temperatures or room temperature.
The development of this compound-based biopesticides aligns with the growing global demand for environmentally friendly alternatives to synthetic chemical pesticides. Biopesticides typically offer advantages such as specific modes of action, reduced environmental impact, and a lower likelihood of pests developing resistance compared to conventional insecticides. Future research in this area should focus on optimizing formulations for large-scale agricultural use, evaluating their efficacy against a broader spectrum of pests, and assessing their impact on non-target organisms and the ecosystem. The potential for Stellera chamaejasme extracts to improve wood's resistance to decay and mold also suggests broader applications in bioprotection beyond direct pest control.
Insecticidal Activity of this compound Soluble Liquid
| Pest Species | LC50 (24h after treatment) (mg L⁻¹) |
| Aphis craccivora | 26.9 |
| Pieris rapae | 38.6 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
